Enhanced Blood-Brain Barrier Permeability Potential vs. Non-Fluorinated 1-Benzyl Analog
The target compound's computed LogP of 3.2 [1] falls within the optimal range for CNS penetration (LogP 2–5). The presence of the para-fluorine atom on the N-benzyl group is known to increase lipophilicity and metabolic stability compared to the non-fluorinated 1-benzyl analog (1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one), for which typical LogP values are reported to be lower by approximately 0.5–0.7 units [2]. This class-level inference suggests enhanced passive diffusion across the BBB for the fluorinated compound.
| Evidence Dimension | Lipophilicity (LogP) as a surrogate for BBB permeability |
|---|---|
| Target Compound Data | Computed LogP (XLogP3): 3.2 |
| Comparator Or Baseline | 1-Benzyl analog (non-fluorinated): typical LogP ~2.5–2.7 (estimated from structure-based prediction models) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 for the target fluorinated compound |
| Conditions | Computed physicochemical properties (PubChem XLogP3). Comparator LogP estimated from class-level SAR trends as reported in medicinal chemistry literature [2]. |
Why This Matters
Lipophilicity within the CNS-optimal range supports prioritization of this compound over non-fluorinated analogs for CNS probe or lead discovery, as it predicts better brain exposure.
- [1] PubChem Compound Summary for CID 1474972, 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1474972 View Source
- [2] Kuujia.com. Cas no 303987-93-1 Product Page. Accessed 2026-04-30. https://www.kuujia.com/cas-303987-93-1.html View Source
